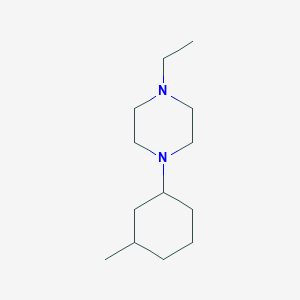![molecular formula C18H24N4O2 B5089847 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5089847.png)
6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide, also known as CPN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPN is a small molecule that belongs to the family of nicotinamide adenine dinucleotide (NAD) precursors. NAD is a crucial coenzyme that plays a vital role in many cellular processes, including energy metabolism, DNA repair, and gene expression.
科学研究应用
6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has been studied extensively for its potential applications in various fields, including cancer research, neuroprotection, and metabolic disorders. In cancer research, 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has been shown to inhibit the growth of cancer cells by targeting the NAD biosynthesis pathway. 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has also been found to have neuroprotective effects by increasing NAD levels in the brain and reducing oxidative stress. In metabolic disorders, 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes.
作用机制
6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide acts as a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that catalyzes the rate-limiting step in the NAD biosynthesis pathway. By inhibiting NAMPT, 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide reduces the intracellular levels of NAD, leading to the activation of AMP-activated protein kinase (AMPK) and the inhibition of mTOR signaling. This results in the inhibition of cancer cell growth and the activation of autophagy, a process that helps to maintain cellular homeostasis.
Biochemical and Physiological Effects
6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has been shown to have a range of biochemical and physiological effects. In cancer cells, 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide inhibits cell growth, induces apoptosis, and reduces tumor size. In the brain, 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide increases NAD levels, reduces oxidative stress, and improves cognitive function. In metabolic disorders, 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide improves insulin sensitivity and glucose tolerance, reduces inflammation, and increases energy expenditure.
实验室实验的优点和局限性
One of the main advantages of 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide is its high potency and selectivity as an NAMPT inhibitor. This makes it a valuable tool for studying the NAD biosynthesis pathway and its role in various cellular processes. However, 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide. One area of interest is the development of more potent and selective NAMPT inhibitors for cancer therapy. Another area of research is the investigation of the role of NAD in aging and age-related diseases, such as Alzheimer's disease. Additionally, the potential use of 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide as a neuroprotective agent in traumatic brain injury and stroke is another area of interest. Finally, the development of novel delivery methods for 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide, such as nanoparticles or liposomes, could improve its solubility and bioavailability for therapeutic applications.
Conclusion
In conclusion, 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide is a small molecule that has gained attention in the scientific community due to its potential applications in various fields, including cancer research, neuroprotection, and metabolic disorders. 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide acts as a potent NAMPT inhibitor, leading to the inhibition of cancer cell growth, the activation of autophagy, and the improvement of metabolic health. While 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide has some limitations for lab experiments, its high potency and selectivity make it a valuable tool for studying the NAD biosynthesis pathway and its role in various cellular processes. Future research on 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide could lead to the development of novel therapeutics for a range of diseases.
合成方法
The synthesis of 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide involves the condensation of 6-bromo-nicotinamide with 3-propyl-5-isoxazolecarboxylic acid in the presence of a coupling reagent. The resulting intermediate is then cyclized with cyclopentylamine to yield 6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide. The overall yield of this process is around 30%.
属性
IUPAC Name |
6-(cyclopentylamino)-N-[(3-propyl-1,2-oxazol-5-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-2-5-15-10-16(24-22-15)12-20-18(23)13-8-9-17(19-11-13)21-14-6-3-4-7-14/h8-11,14H,2-7,12H2,1H3,(H,19,21)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMMXHLQDLWLQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=C1)CNC(=O)C2=CN=C(C=C2)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate](/img/structure/B5089770.png)
![2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde](/img/structure/B5089775.png)

![1-{1-[(2-cyclopropyl-1,3-benzoxazol-6-yl)carbonyl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B5089794.png)
![{1-[1-(2-methoxy-3,5-dimethylbenzyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol trifluoroacetate (salt)](/img/structure/B5089805.png)
![N-(1-methyl-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazol-5-yl)butanamide](/img/structure/B5089808.png)
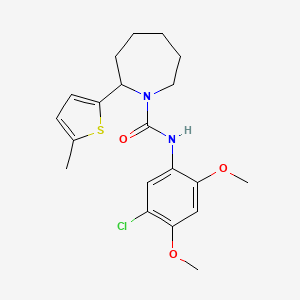
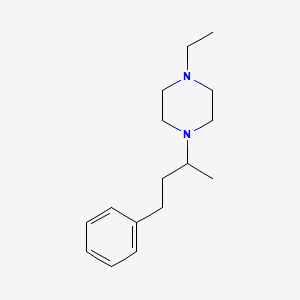
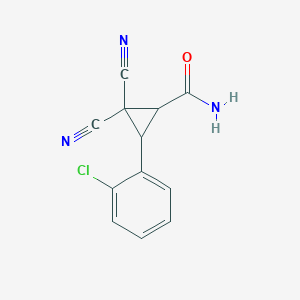
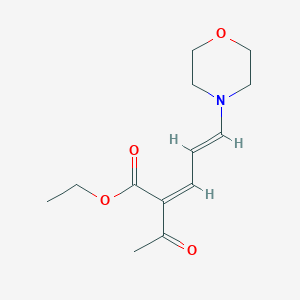
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxy-1,1-dimethylethyl)benzamide](/img/structure/B5089859.png)
![4-{2-[(3,5-dichlorophenyl)amino]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5089864.png)
